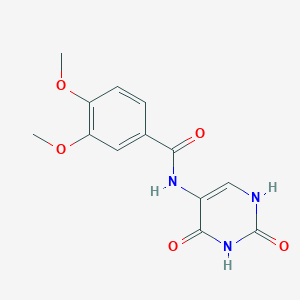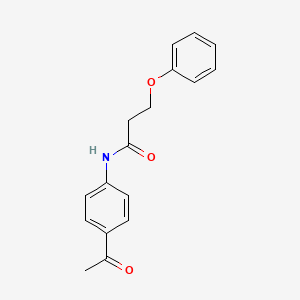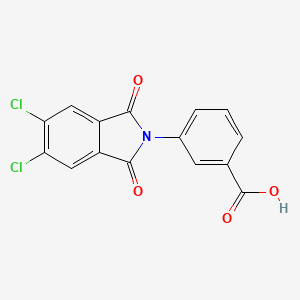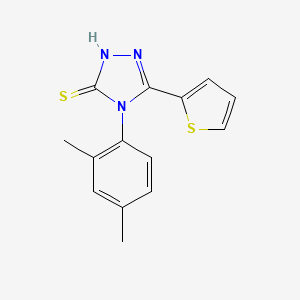![molecular formula C20H18ClN5O B5567712 N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" often involves several key steps including Williamson synthesis, reductive amination, amine formylation, and cyclization. For example, the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one demonstrates the complexity and the conditions required for these processes to occur (Dongyue Xin, 2003).
Molecular Structure Analysis
The molecular structure of compounds like "N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" is confirmed through various analytical techniques including elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These methods provide detailed information on the molecular structure and the spatial arrangement of atoms within the compound (Abdullah M. Asiri, Salman A. Khan, M. Rasul, 2010).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, Schiff base formation is a common reaction involving the condensation of substituted amine with an aldehyde or ketone. The reactivity of the triazole ring also plays a crucial role in the compound's chemical behavior (K. Sancak et al., 2007).
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding and Tautomerism
Research on Schiff bases, which share a resemblance in structural complexity to the query compound, highlights the significance of intramolecular hydrogen bonding and tautomerism in determining the chemical behavior and reactivity of complex molecules. These properties are crucial for designing molecules with specific electronic and structural characteristics, which can be applied in catalysis, sensor development, and material science (Nazır et al., 2000).
Synthesis of Triazole Derivatives
The synthesis and functionalization of 1,2,4-triazole derivatives, as explored by Xin (2003), are relevant for developing novel pharmaceuticals, agrochemicals, and organic materials. The methodologies for synthesizing such compounds, including cyclization and substitution reactions, are applicable for designing molecules with desired biological or physical properties (Xin, 2003).
Metal-Ligand Complexes for Catalysis
The study of tridentate ligand complexes with lanthanides demonstrates the application of complex molecules in catalysis, particularly in enhancing selectivity and efficiency for specific reactions. This research is indicative of how the query compound might be used to develop novel catalysts with applications in industrial and synthetic chemistry (Caravan et al., 1995).
Antimicrobial Activities
Investigations into the antimicrobial activities of triazole derivatives reveal the potential medicinal applications of structurally complex molecules. These studies are crucial for discovering new drugs and therapeutic agents, suggesting that the query compound could have applications in developing new antimicrobial treatments (Bektaş et al., 2010).
Ligand Complexes in Water
The research on water-soluble ligand complexes offers insights into the environmental and biological applications of complex molecules. Such studies are important for understanding the interactions of these molecules in aqueous environments, which is essential for their application in water treatment, biological imaging, and drug delivery systems (Caravan & Orvig, 1997).
Propriétés
IUPAC Name |
(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-15-10-17(6-7-19(15)21)27-9-8-25-12-16(11-24-26-13-22-23-14-26)18-4-2-3-5-20(18)25/h2-7,10-14H,8-9H2,1H3/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHPTDZJPQOMSR-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)


![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)